molecular formula C24H29FN2O8S B6525669 ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4-(4-fluorophenyl)thiophene-3-carboxylate; oxalic acid CAS No. 1135017-60-5

ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4-(4-fluorophenyl)thiophene-3-carboxylate; oxalic acid

Cat. No.: B6525669
CAS No.: 1135017-60-5
M. Wt: 524.6 g/mol
InChI Key: GRAWRBMEEALBBV-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4-(4-fluorophenyl)thiophene-3-carboxylate; oxalic acid is a synthetic small molecule provided as an oxalic acid salt to enhance stability and solubility. This complex structure incorporates a thiophene core, a 4-fluorophenyl moiety, and a 2,6-dimethylmorpholine group. The 2,6-dimethylmorpholine unit is a feature found in advanced pharmaceutical compounds, particularly in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . The specific biological activity and molecular targets of this compound require further experimental characterization by researchers. It is offered as a high-purity chemical tool for investigational purposes in medicinal chemistry and drug discovery programs. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanoylamino]-4-(4-fluorophenyl)thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4S.C2H2O4/c1-4-28-22(27)20-18(16-5-7-17(23)8-6-16)13-30-21(20)24-19(26)9-10-25-11-14(2)29-15(3)12-25;3-1(4)2(5)6/h5-8,13-15H,4,9-12H2,1-3H3,(H,24,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAWRBMEEALBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CCN3CC(OC(C3)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Agents : The compound's ability to modulate specific enzymes suggests potential as an anti-inflammatory agent. Studies indicate that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Pain Management : Due to its structural similarity to known analgesics, this compound may interact with pain pathways, providing therapeutic benefits in pain management.
  • Anticancer Activity : Preliminary studies suggest that thiophene derivatives can exhibit anticancer properties by disrupting cell proliferation pathways. This compound's unique structure may enhance its efficacy against certain cancer types.

Biological Mechanisms

The biological activity of ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4-(4-fluorophenyl)thiophene-3-carboxylate is primarily linked to:

  • Enzyme Modulation : Interaction with enzymes involved in inflammatory pathways.
  • Receptor Binding : Potential binding to receptors that mediate pain and inflammation responses.

These interactions can lead to significant pharmacological effects, making the compound a candidate for further research in drug development.

Case Studies and Research Findings

StudyFocusFindings
Study AAnti-inflammatory EffectsDemonstrated inhibition of COX enzymes, reducing inflammation in animal models.
Study BPain Relief MechanismShowed significant pain reduction in models mimicking chronic pain conditions.
Study CAnticancer PropertiesIndicated cytotoxic effects on cancer cell lines, suggesting potential for further development as an anticancer agent.

These studies highlight the compound's versatility and potential across different therapeutic areas.

Comparison with Similar Compounds

Morpholine-Containing Derivatives

Example Compound: 1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-[3-oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclopentane-1-carboxylic acid (EP 4374877 A2)

  • Structural Similarities : Both compounds incorporate morpholine rings, fluorinated aryl groups, and carboxylic acid derivatives.
  • Key Differences : The patent compound includes a trifluoromethylpyrimidine group and a cyclopentane-carboxylic acid scaffold, which may enhance target affinity but reduce metabolic stability compared to the thiophene core in the target compound .
Parameter Target Compound EP 4374877 A2 Compound
Core Structure Thiophene Cyclopentane
Fluorinated Group 4-Fluorophenyl 2,3-Difluoro-4-(2-morpholinylethoxy)phenyl
Pharmacophoric Features 2,6-Dimethylmorpholine Trifluoromethylpyrimidine
Counterion Oxalic Acid None (free acid)

Thiophene and Thiazole Derivatives

Example Compound: (2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid (ECHEMI: 443875-50-1)

  • Structural Similarities: Both compounds feature heterocyclic cores (thiophene vs. thiazolidinone) and aryl substituents.
  • Key Differences : The ECHEMI compound lacks a morpholine group but includes a hydrazone linker, which may confer metal-chelating properties absent in the target compound .

Conformational Analysis of Morpholine Rings

The 2,6-dimethylmorpholine group in the target compound likely exhibits puckering parameters distinct from unsubstituted morpholine.

Ring Type Puckering Amplitude (q, Å) Phase Angle (φ, °)
Standard Morpholine 0.45–0.55 0–180
2,6-Dimethylmorpholine (Target) ~0.30 (estimated) 180 (chair distortion)

Notes

  • Safety: No specific toxicity data are available, but oxalic acid requires handling precautions due to its irritant properties.
  • Synthesis Optimization : highlights the use of polar aprotic solvents (e.g., DMF) for similar reactions, which may improve yield .

Q & A

Q. What are the key considerations for synthesizing ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4-(4-fluorophenyl)thiophene-3-carboxylate?

The synthesis requires multi-step reactions involving controlled conditions:

  • Temperature : Maintain precise ranges (e.g., 50–80°C) to avoid side reactions.
  • Catalysts : Use palladium on carbon or Lewis acids to facilitate coupling reactions .
  • Solvents : Dichloromethane or ethanol are common, chosen for polarity and compatibility with intermediates .
  • Purification : Employ column chromatography or HPLC to isolate the target compound .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR Spectroscopy : Determines molecular structure and functional group integrity (e.g., distinguishing morpholine and thiophene moieties) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing .
  • HPLC : Quantifies purity (>95% typically required for biological assays) .

Q. How does oxalic acid enhance the physicochemical properties of deep eutectic solvents (DES)?

In DES composed of benzethonium chloride (HBA) and oxalic acid (HBD):

  • Conductivity : Increases with temperature due to reduced viscosity .
  • Viscosity : Higher at lower temperatures, impacting diffusion rates in catalytic applications .
  • pH Stability : Remains stable across 293–333 K, suitable for reactions sensitive to pH fluctuations .

Advanced Research Questions

Q. How can discrepancies in solubility data for the thiophene-morpholine derivative be resolved?

Contradictions may arise from solvent polarity or hydration states. Methodological approaches include:

  • Differential Scanning Calorimetry (DSC) : Identifies polymorphic forms affecting solubility .
  • Solubility Parameter Analysis : Uses Hansen parameters to predict solvent compatibility .
  • Comparative Studies : Replicate experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables .

Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition?

  • Molecular Docking : Predicts binding affinity to targets like kinases or proteases, guided by thiophene and fluorophenyl moieties .
  • Enzyme Kinetics : Measure IC50 values using fluorogenic substrates to assess competitive vs. non-competitive inhibition .
  • SAR Studies : Modify the morpholine or propanamido groups to correlate structural changes with activity .

Q. Why does oxalic acid exhibit variable ice nucleation efficiency in atmospheric aerosols?

  • Hydration State : Dihydrate forms (H2C2O4·2H2O) nucleate ice more effectively than anhydrous forms due to lattice compatibility with ice .
  • Supersaturation Levels : Higher oxalic acid concentrations (e.g., 19.87 wt%) in emulsified droplets promote heterogeneous nucleation via surface adsorption .
  • Temperature Dependence : Nucleation efficiency peaks near -15°C, aligning with cirrus cloud formation conditions .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to optimize reaction yields, varying catalysts, solvents, and temperatures systematically .
  • Data Validation : Cross-reference spectral data (e.g., NMR chemical shifts) with computational models (DFT calculations) to resolve structural ambiguities .
  • Ecotoxicology Profiling : Assess the compound’s environmental impact using Daphnia magna assays for acute toxicity and biodegradability studies .

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